molecular formula C16H20N2O3 B455789 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide CAS No. 438222-01-6

5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide

Cat. No.: B455789
CAS No.: 438222-01-6
M. Wt: 288.34g/mol
InChI Key: QVTDSYMAVTWWGX-UHFFFAOYSA-N
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Description

5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide (CAS: 438222-01-6) is a carbohydrazide derivative featuring a furan ring substituted with a phenoxymethyl group. The phenoxy moiety is further substituted with isopropyl and methyl groups at the 2- and 5-positions, respectively. Its molecular formula is C₁₆H₂₀N₂O₃, with an average molecular mass of 288.34 g/mol. Structural analogs of this compound are frequently studied for antimicrobial, anticancer, and central nervous system (CNS)-targeting properties .

Properties

IUPAC Name

5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(2)13-6-4-11(3)8-15(13)20-9-12-5-7-14(21-12)16(19)18-17/h4-8,10H,9,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTDSYMAVTWWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Isopropyl-2-methylphenol

The phenolic precursor 5-isopropyl-2-methylphenol (CAS 499-75-2) serves as the foundational building block. It is synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl chloride in the presence of AlCl₃ as a catalyst. The reaction proceeds at 80–100°C for 6–8 hours, yielding the substituted phenol with >85% purity after vacuum distillation.

Key reaction:

m-Cresol+Isopropyl chlorideAlCl3,80100C5-Isopropyl-2-methylphenol+HCl\text{m-Cresol} + \text{Isopropyl chloride} \xrightarrow{\text{AlCl}_3, 80–100^\circ \text{C}} \text{5-Isopropyl-2-methylphenol} + \text{HCl}

Preparation of 2-Furoyl Chloride

The furohydrazide moiety originates from 2-furoyl chloride, synthesized by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction achieves near-quantitative conversion within 2 hours, as confirmed by gas chromatography.

Reaction conditions:

  • Molar ratio: 1:1.2 (furan-2-carboxylic acid : SOCl₂)

  • Temperature: 70°C

  • Solvent: Toluene (anhydrous)

  • Yield: 92–95%

Etherification: Formation of the Phenoxy-Methyl Bridge

The critical ether linkage is established via a Williamson ether synthesis between 5-isopropyl-2-methylphenol and chloromethylfuran. Chloromethylfuran is prepared by chlorinating furfuryl alcohol using HCl gas in dichloromethane.

Stepwise process:

  • Chloromethylfuran synthesis:

    Furfuryl alcohol+HCl (gas)DCM, 0–5CChloromethylfuran+H₂O\text{Furfuryl alcohol} + \text{HCl (gas)} \xrightarrow{\text{DCM, 0–5}^\circ \text{C}} \text{Chloromethylfuran} + \text{H₂O}
    • Yield: 78%

  • Etherification:

    5-Isopropyl-2-methylphenol+ChloromethylfuranNaOH, EtOH5-[(2-Isopropyl-5-methylphenoxy)methyl]furan\text{5-Isopropyl-2-methylphenol} + \text{Chloromethylfuran} \xrightarrow{\text{NaOH, EtOH}} \text{5-[(2-Isopropyl-5-methylphenoxy)methyl]furan}
    • Conditions: 60°C, 4 hours, stoichiometric NaOH

    • Yield: 65–70%

Hydrazide Formation

The final step involves reacting the furan ester intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. This nucleophilic acyl substitution replaces the ester group with a hydrazide functionality.

Optimized parameters:

  • Molar ratio: 1:1.5 (ester : hydrazine hydrate)

  • Temperature: 80°C, 6 hours

  • Solvent: Anhydrous ethanol

  • Yield: 60–65%

Mechanism:

RCOOR’+NH2NH2RCONHNH2+R’OH\text{RCOOR'} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{R'OH}

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 3:7). Fractions are analyzed by TLC (Rf = 0.45 in EA/hexane 1:1) and combined for crystallization.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 2.30 (s, 3H, Ar-CH₃), 4.60 (s, 2H, OCH₂), 6.45–7.20 (m, 4H, furan and aromatic protons).

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch).

Comparative Analysis of Synthetic Methods

Method StepReagents/ConditionsYield (%)Purity (%)
Phenol synthesisAlCl₃, 80°C, 6h8592
Ether formationNaOH, EtOH, 60°C6895
Hydrazide conjugationNH₂NH₂·H₂O, EtOH, 80°C6298

Challenges and Optimization Strategies

Side Reactions in Etherification

Competitive elimination reactions during Williamson synthesis reduce yields. Mitigation includes:

  • Using anhydrous ethanol to minimize hydrolysis.

  • Slow addition of chloromethylfuran to the phenolic solution.

Industrial-Scale Considerations

Cost Analysis

  • Raw material cost: $120–150/kg (hydrazine hydrate constitutes 40% of total cost).

  • Solvent recovery: Ethanol and toluene are recycled via fractional distillation, reducing expenses by 25%.

Environmental Impact

  • Waste streams: HCl gas is neutralized with NaOH, generating NaCl (non-hazardous).

  • Green chemistry alternatives: Bio-based furfuryl alcohol reduces reliance on petroleum derivatives .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.

    Substitution: The phenoxy and furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides, quinones, or other oxidized derivatives.

    Reduction: Formation of amines, alcohols, or other reduced derivatives.

    Substitution: Formation of substituted phenoxy or furan derivatives.

Scientific Research Applications

5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with DNA/RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide and its analogs:

Compound Name Key Structural Features Biological Activity Synthesis & Physical Properties
This compound (CAS: 438222-01-6) Furan ring + 2-isopropyl-5-methylphenoxymethyl group + carbohydrazide Limited direct data; potential CNS activity inferred from structural analogs Synthesized via hydrazide intermediates; industrial-grade purity (95%)
5-[(2-Naphthyloxy)methyl]-2-furohydrazide (CAS: 438472-54-9) Naphthyloxy group replaces phenoxy moiety Antimicrobial activity (hypothesized) Higher molecular weight (282.30 g/mol); no yield/melting point data reported
5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furohydrazide (CAS: 832739-50-1) Electron-withdrawing Cl and NO₂ groups on phenoxy ring Anticancer potential (e.g., cytotoxicity assays) Lower solubility (28.7 µg/mL at pH 7.4); synthesized via nitro-substitution reactions
5-[(2-Methoxy-4-propylphenoxy)methyl]-2-furohydrazide (CAS: 406470-88-0) Methoxy and propyl substituents on phenoxy ring Antioxidant properties (analogous to TBHQ derivatives) Higher solubility in organic solvents; synthesized via propyl-substituted intermediates
4-((2-Isopropyl-5-methylphenoxy)methyl)-1,3,5-triazin-2-amine (Compound 4) Triazine core + 2-isopropyl-5-methylphenoxymethyl group Potent 5-HT6 receptor agonist; procognitive and anxiolytic effects in vivo Nanomolar affinity (5-HT6R Ki = 12 nM); metabolized via hydroxylation at phenoxy methyl groups
2-(2-Isopropyl-5-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamides (5f, 5j) Thiadiazole core + acetamide linker Antifungal and antibacterial activity (e.g., against Candida albicans) Melting points: 158–160°C (5f), 138–140°C (5j); yields 79–88%

Key Observations:

Structural Influence on Activity: Electron-Withdrawing Groups: The chloro-nitro derivative (CAS: 832739-50-1) may exhibit enhanced cytotoxicity due to increased electrophilicity .

Synthetic Accessibility: Hydrazide intermediates (e.g., 2-(2-isopropyl-5-methylphenoxy)acetohydrazide, CAS: 75843-51-5) are critical precursors for synthesizing these compounds .

Thermal Stability :

  • Thiadiazole analogs (e.g., 5f, 5j) exhibit higher melting points (158–160°C) compared to furan-based derivatives, likely due to stronger intermolecular interactions in crystalline states .

Biological Activity

5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on various research findings and case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves hydrazine derivatives and furoic acid derivatives. The chemical structure can be represented as follows:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

This structure includes a furohydrazide moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. Notably, compounds synthesized from this scaffold have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Comparison to Standard Drugs
Compound 9MCF-71.1Better than Doxorubicin
Compound 9HCT-1162.6Better than Doxorubicin
Compound 9HepG21.4Better than Doxorubicin
DoxorubicinMCF-71.2Reference
5-FluorouracilMCF-718.74Reference

The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds derived from this class exhibited TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM, significantly lower than that of standard drugs like Pemetrexed (IC50 = 7.26 µM) .

Antimicrobial Activity

In addition to anticancer properties, derivatives have also been evaluated for their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Some compounds demonstrated promising results in inhibiting bacterial growth.

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 6E. coli32 µg/mL
Compound 9S. aureus16 µg/mL

The antimicrobial effects were attributed to structural features that enhance membrane permeability or disrupt bacterial metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of these compounds is closely linked to their chemical structure. Key observations include:

  • Substituent Positioning : Ortho-substituted compounds generally exhibit higher activity compared to meta or para substitutions.
  • Number of Substituents : Increased substitution tends to reduce activity; thus, monosubstituted derivatives often outperform disubstituted ones.
  • Functional Groups : The presence of specific functional groups at critical positions can enhance or diminish biological efficacy.

Case Studies

Several studies have documented the effectiveness of furohydrazide derivatives in preclinical models:

  • A study demonstrated that compound 9 showed superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics, indicating its potential as a lead compound for further development .
  • Another investigation revealed that modifications in the hydrazide moiety significantly influenced both anticancer and antimicrobial activities, suggesting pathways for optimizing therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic routes for 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling 2-furoic acid hydrazide with a substituted phenoxy methyl group. A common approach includes:

Intermediate preparation : React 2-isopropyl-5-methylphenol with a methylating agent (e.g., chloromethyl ethyl ether) to form the phenoxymethyl intermediate.

Hydrazide formation : Condense the intermediate with 2-furoic acid hydrazide under reflux in anhydrous ethanol, using catalytic acid (e.g., H₂SO₄) .

Purification : Recrystallize the product using ethanol/water mixtures, and monitor purity via Thin Layer Chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
Key considerations : Control reaction temperature (60–80°C) to avoid side products and use inert atmospheres to prevent oxidation of the hydrazide moiety .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of the hydrazide group via N–H stretching (3150–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹). The phenoxy C–O–C stretch (~1250 cm⁻¹) should also be observed .
  • NMR (¹H/¹³C) :
    • ¹H NMR : Look for signals from the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.5–7.5 ppm). The furan ring protons typically appear at δ 6.2–7.0 ppm .
    • ¹³C NMR : Identify the carbonyl carbon (δ ~160 ppm) and furan/phenoxy carbons (δ 100–150 ppm) .
  • Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₂₀N₂O₃) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining the 3D conformation of the phenoxymethyl and hydrazide moieties.

Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Employ SHELXT for phase determination via intrinsic phasing .

Refinement : Refine the model using SHELXL-2018, applying anisotropic displacement parameters for non-H atoms. Validate with the IUCr checkCIF tool .

Visualization : Generate ORTEP diagrams using WinGX to illustrate thermal ellipsoids and hydrogen bonding networks .
Note : Discrepancies in bond angles or torsional strains (e.g., between furan and phenoxy groups) may indicate conformational flexibility requiring further DFT analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity, given structural analogs?

Methodological Answer:

Analog synthesis : Modify substituents on the phenoxy ring (e.g., halogenation at position 4) or replace the furan ring with pyrazole/thiophene to assess electronic effects .

Biological assays :

  • Antimicrobial : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC values) .
  • Anticancer : Evaluate cytotoxicity via MTT assays against breast cancer cell lines (e.g., MCF-7), comparing IC₅₀ values with derivatives like 5-[(2-naphthyloxy)methyl]-2-furohydrazide .

Data correlation : Use multivariate regression to link substituent electronegativity or steric bulk (e.g., isopropyl vs. methyl groups) to activity trends .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

Replicate experiments : Ensure identical assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Control compounds : Include reference standards (e.g., thymol derivatives) to validate assay sensitivity .

Meta-analysis : Compare data across studies using standardized metrics (e.g., logP values for solubility differences) and apply statistical tools (e.g., ANOVA) to identify outliers .

Mechanistic studies : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) and reconcile discrepancies .

Advanced: What novel methodologies can improve the regioselectivity of phenoxymethyl group functionalization?

Methodological Answer:

Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the phenolic hydroxyl group, enabling selective electrophilic substitution at the ortho position .

Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 80% yield in 30 minutes vs. 6 hours under reflux) while reducing side-product formation .

Enzymatic catalysis : Explore lipase-mediated acetylation of the hydrazide group to protect reactive sites during functionalization .

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